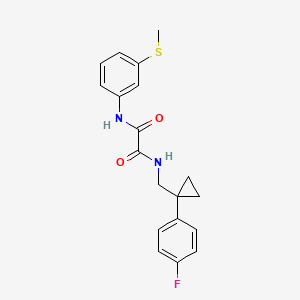

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide

Description

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group attached to a fluorophenyl ring, a methylthio-substituted phenyl group, and an oxalamide functional group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2S/c1-25-16-4-2-3-15(11-16)22-18(24)17(23)21-12-19(9-10-19)13-5-7-14(20)8-6-13/h2-8,11H,9-10,12H2,1H3,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZCRFNJWYQWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple steps:

-

Formation of the Cyclopropyl Intermediate: : The initial step involves the preparation of the cyclopropyl intermediate. This can be achieved through the cyclopropanation of a suitable fluorophenyl precursor using reagents like diazomethane or Simmons-Smith reagents under controlled conditions.

-

Introduction of the Methylthio Group: : The next step involves the introduction of the methylthio group onto the phenyl ring. This can be accomplished through nucleophilic substitution reactions using thiol reagents such as methylthiol in the presence of a base like sodium hydride.

-

Coupling to Form Oxalamide: : The final step involves coupling the cyclopropyl and methylthio-substituted phenyl intermediates with oxalyl chloride to form the oxalamide linkage. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxalamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is under investigation for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes. The presence of the fluorophenyl and cyclopropyl groups enhances its binding affinity to biological targets, making it a candidate for drug development aimed at treating various diseases.

Case Study: Enzyme Inhibition

Research has shown that derivatives of phenylcyclopropylamines, including compounds similar to N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide, exhibit significant inhibitory effects on microbial tyramine oxidase. For instance, trans-2-fluoro-2-phenylcyclopropylamine was identified as a potent competitive inhibitor, suggesting that modifications to the cyclopropane structure can enhance pharmacological activity .

| Compound | IC50 Value (µM) | Target Enzyme |

|---|---|---|

| This compound | TBD | Tyramine Oxidase |

| Trans-2-fluoro-2-phenylcyclopropylamine | 0.1 | Tyramine Oxidase |

Materials Science

Novel Material Development

The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties. Its oxalamide linkage contributes to stability and potential applications in organic electronics.

Case Study: Electronic Properties

In studies focused on organic semiconductors, compounds with similar oxalamide structures have demonstrated promising electronic properties. These materials can be utilized in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their ability to facilitate charge transport is critical .

Biological Studies

Interaction with Biological Macromolecules

The compound is also employed in biological studies to understand its interactions with macromolecules such as proteins and nucleic acids. By elucidating these interactions, researchers can gain insights into cellular processes and the compound's potential therapeutic effects.

Mechanism of Action

The mechanism of action involves the interaction of this compound with specific molecular targets, which may include enzymes or receptors involved in disease pathways. The cyclopropyl and fluorophenyl groups enhance binding specificity, while the oxalamide linkage may improve bioavailability .

Mechanism of Action

The mechanism of action of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopropyl group may confer rigidity to the molecule, enhancing its binding affinity to certain targets, while the oxalamide group could participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

- N1-((1-(4-chlorophenyl)cyclopropyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide

- N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(methylsulfonyl)phenyl)oxalamide

Uniqueness

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to the combination of its fluorophenyl and methylthio-substituted phenyl groups, which may confer distinct electronic and steric properties. These features could result in unique biological activity or chemical reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological interactions, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

- Cyclopropyl Group : Enhances the compound's binding affinity to biological targets.

- Fluorophenyl Group : Contributes to its lipophilicity and potential receptor interactions.

- Methylthio-Substituted Phenyl Group : May influence metabolic stability and biological activity.

- Oxalamide Linkage : Provides structural stability and may improve bioavailability.

The molecular formula for this compound is , with a molecular weight of 358.4 g/mol .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Cyclopropyl Intermediate : Achieved through cyclopropanation reactions.

- Introduction of Fluorophenyl Group : Utilizes coupling reactions such as Suzuki-Miyaura coupling.

- Oxalamide Linkage Formation : Involves reaction with oxalyl chloride and an amine under controlled conditions .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The unique structural components enhance its binding affinity, potentially leading to significant pharmacological effects.

Research has indicated that compounds with similar structures exhibit diverse biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.

- Anticancer Properties : Investigations into the compound's ability to inhibit cancer cell proliferation are ongoing, with some derivatives showing promising results in vitro .

Case Studies

Several studies have explored the biological implications of similar compounds, providing insights into their therapeutic potentials:

- A study on fluorinated derivatives indicated enhanced antimalarial activity, suggesting that modifications in the phenyl group could significantly impact efficacy against Plasmodium falciparum strains .

- Another investigation highlighted the structure-activity relationship (SAR) of oxalamides, revealing that variations in substituents could lead to differing levels of cytotoxicity against human cancer cell lines .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be made:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Cyclopropyl group, fluorophenyl group | Combines both cyclopropane and oxalamide functionalities |

| N1-((1-(4-chlorophenyl)cyclopropyl)methyl)-N2-(3-methoxyphenyl)oxalamide | Similar structure but chlorinated | Chlorine instead of fluorine alters reactivity |

| N1-((1-cyclopropylethyl)methyl)-N2-(3-thiophen-2-yl)oxalamide | Thiophene instead of phenol | Different heterocyclic component may influence biological activity |

This comparison illustrates how specific substitutions can lead to variations in biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling cyclopropane-containing intermediates with oxalamide precursors. Key steps include nucleophilic substitution for the cyclopropylmethyl group and amide bond formation. Solvent choice (e.g., dichloromethane or DMF) and low-temperature conditions (0–5°C) are critical to minimize side reactions like dimerization . Purification via column chromatography or recrystallization ensures ≥95% purity. Monitoring with TLC or HPLC is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR : H and C NMR confirm connectivity of the 4-fluorophenyl, cyclopropyl, and methylthio groups. Aromatic protons appear at δ 7.2–7.8 ppm, while cyclopropyl CH resonates at δ 1.1–1.3 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 403.12 [M+H]) .

- X-ray Crystallography : Resolves 3D conformation, particularly the strained cyclopropane ring and planarity of the oxalamide core .

Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?

- Methodology :

- In vitro assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening (IC determination via MTT assay).

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates. The methylthio group may enhance hydrophobic target interactions .

- Antiviral activity : Screen against HIV or influenza via plaque reduction assays, leveraging structural analogs’ success in viral entry inhibition .

Advanced Research Questions

Q. How does the cyclopropane ring influence conformational stability and target binding?

- Methodology :

- Molecular Dynamics (MD) Simulations : Compare free energy landscapes of cyclopropane-containing vs. non-cyclopropane analogs. The ring’s strain increases rigidity, potentially improving binding entropy .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to targets like kinases. Fluorine’s electronegativity may enhance hydrogen bonding, as seen in fluorobenzyl analogs .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodology :

- SAR Studies : Systematically modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) to isolate activity drivers. For example, fluorine’s electron-withdrawing effect may boost membrane permeability vs. chlorine .

- Meta-analysis : Cross-reference datasets from PubChem and similar compounds to identify trends (e.g., methylthio groups correlate with anti-inflammatory activity) .

Q. How can computational modeling predict off-target interactions and metabolic pathways?

- Methodology :

- Docking Simulations (AutoDock Vina) : Screen against the human proteome to identify off-targets. The oxalamide moiety may bind serine hydrolases, requiring experimental validation via activity-based protein profiling (ABPP) .

- CYP450 Metabolism Prediction (SwissADME) : The methylthio group is prone to oxidation; LC-MS/MS can detect sulfoxide metabolites in hepatocyte incubations .

Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure forms?

- Methodology :

- Chiral HPLC : Resolve racemic mixtures using cellulose-based columns.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during cyclopropane formation to control stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.